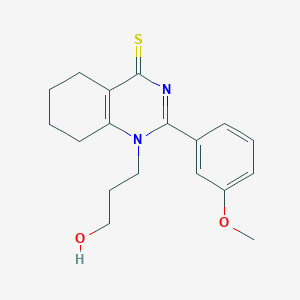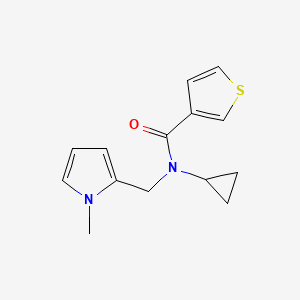
N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-3-carboxamide” is a complex organic compound. It contains a cyclopropyl group, a methylated pyrrole group, a thiophene ring, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 1-methyl-1H-pyrrol-2-yl group is a five-membered ring with one nitrogen atom . The cyclopropyl group is a three-membered carbon ring, and the thiophene group is a five-membered ring with one sulfur atom .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the conditions and reagents used. The pyrrole and thiophene rings might undergo electrophilic substitution reactions. The carboxamide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, its solubility would depend on the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-3-carboxamide, as part of thiophene and pyrrole derivatives, has been studied extensively for its unique chemical properties and reactivity. The dearomatising cyclisation of thiophene carboxamides, for instance, transforms the dearomatised products into various heterocyclic compounds, highlighting the compound's utility in synthesizing complex organic structures (Clayden et al., 2004). Similarly, the synthesis and structural characterization of N-substituted pyrrole derivatives reveal insights into their chemical behavior and potential applications in developing new materials and pharmaceuticals (Cheng et al., 2012).
Anticancer and Antimicrobial Activity
Research on N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-3-carboxamide derivatives has shown promising anticancer and antimicrobial activities. For example, the synthesis of indole-pyrimidine hybrids has demonstrated significant growth inhibition against various cancer cell lines, highlighting the potential of these compounds in anticancer therapies (Gokhale et al., 2017). Additionally, novel pyrrole tetraamides have been identified as potent antibacterials against resistant strains such as vancomycin-resistant Enterococci and methicillin-resistant Staphylococcus aureus, underlining their significance in addressing antibiotic resistance (Dyatkina et al., 2002).
Material Science and Molecular Studies
The compound and its derivatives have also been explored in material science, particularly in the synthesis of novel organic materials with potential electronic and photonic applications. The development of multicomponent reactions involving carbonyl compounds and derivatives of cyanoacetic acid, for instance, showcases the versatility of these compounds in synthesizing carbo- and heterocycles, which are crucial for the development of new materials (Shestopalov et al., 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-15-7-2-3-13(15)9-16(12-4-5-12)14(17)11-6-8-18-10-11/h2-3,6-8,10,12H,4-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAAQUGTYLOSSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2675155.png)
![methyl 4-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2675156.png)
![diethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2675158.png)
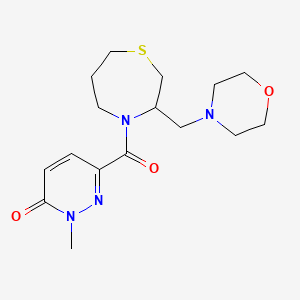
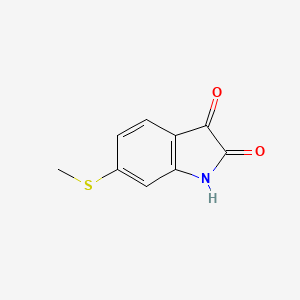
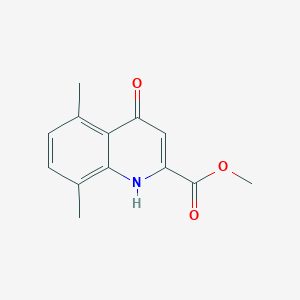
![3-[(3-chloro-4-methylphenyl)sulfonyl]-6-methylquinolin-2(1H)-one](/img/structure/B2675165.png)
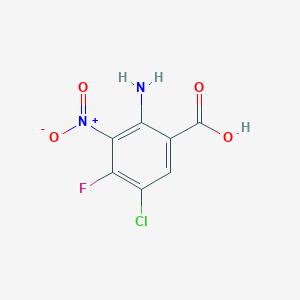
![6-benzyl-4-(3,4-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2675168.png)

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2675171.png)
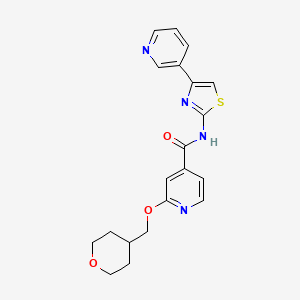
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2675175.png)
